Tryprostatin A

描述

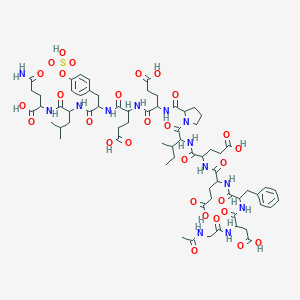

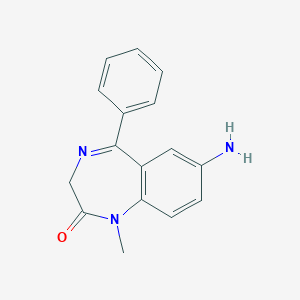

Tryprostatin A is a natural product isolated from the marine fungal strain Aspergillus fumigatus BM939. It belongs to the family of indole 2,5-diketopiperazines, which are cyclic dipeptides containing a tryptophan unit. These compounds are known for their intriguing structural features and diverse biological activities, including antitumor, antibacterial, antiviral, antioxidant, and immunomodulatory properties .

作用机制

Target of Action

Tryprostatin A, a compound purified from Aspergillus fumigatus , primarily targets the microtubules in cells . Microtubules play a crucial role in maintaining cell structure, enabling transport within cells, and are particularly important in cell division .

Mode of Action

This compound interacts with its targets by inhibiting the assembly of microtubules . It specifically disrupts the cytoplasmic microtubules of cells, leading to cell cycle inhibition . This disruption is reversible and occurs in a dose- and time-dependent manner . It blocks the tubulin assembly induced by inducers interacting with the c-terminal domain, such as microtubule-associated protein 2 (map2), tau, and poly-(l-lysine) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAP-dependent microtubule assembly pathway . By inhibiting this pathway, this compound disrupts the microtubule spindle, which is crucial for cell division . This leads to a specific inhibition of cell cycle progression at the M phase .

Result of Action

The primary result of this compound’s action is the inhibition of cell cycle progression . By disrupting the microtubule spindle, it specifically inhibits cell cycle progression at the M phase . This can lead to the cessation of cell division and potentially cell death, making this compound a compound of interest in cancer research .

生化分析

Biochemical Properties

Tryprostatin A plays a significant role in biochemical reactions by specifically inhibiting microtubule assembly. It interacts with microtubule-associated proteins such as microtubule-associated protein 2 (MAP2), tau, and poly-L-lysine. These interactions disrupt the microtubule spindle, thereby inhibiting cell cycle progression at the M phase . This compound does not affect the self-assembly of purified tubulin when polymerization is induced by glutamate, nor does it inhibit assembly promoted by taxol or by digestion of the C-terminal domain of tubulin .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits cell cycle progression of asynchronously cultured 3Y1 cells in the M phase in a dose- and time-dependent manner . This inhibition is achieved through the reversible disruption of cytoplasmic microtubules, which is observed via indirect immunofluorescence microscopy . The compound’s ability to disrupt microtubule assembly makes it a potent inhibitor of cell proliferation, particularly in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with microtubule-associated proteins, leading to the inhibition of microtubule assembly. This compound blocks the tubulin assembly induced by inducers interacting with the C-terminal domain, such as microtubule-associated protein 2 (MAP2), tau, and poly-L-lysine . This disruption of the microtubule spindle specifically inhibits cell cycle progression at the M phase, thereby preventing cell division and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. This compound treatment induces reversible disruption of cytoplasmic microtubules, which is concentration-dependent . Long-term studies have shown that this compound can maintain its inhibitory effects on cell cycle progression, making it a valuable tool for prolonged biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound inhibits cell growth in a dose-dependent manner . At higher doses, it can induce toxic or adverse effects, including significant disruption of microtubule assembly and inhibition of cell proliferation . Threshold effects are observed, where specific concentrations are required to achieve the desired inhibitory effects without causing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate microtubule assembly. It interacts with enzymes and cofactors that modulate the polymerization and depolymerization of microtubules . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are essential for its inhibitory effects on microtubule assembly . The compound’s distribution within cells determines its efficacy in disrupting microtubule dynamics and inhibiting cell proliferation.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cytoplasm allows it to interact with microtubule-associated proteins and inhibit microtubule assembly, thereby affecting cell cycle progression and cellular function.

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of Tryprostatin A has been achieved through various methods, with a focus on the asymmetric preparation of the chiral 6-methoxy-tryptophan moiety and a C2-selective prenylation of the indole ring. One notable method involves the following steps :

- Overall Yield: 25% in 12 linear steps

Starting Material: Alanine

Key Reactions:

Industrial Production Methods:

化学反应分析

Types of Reactions: Tryprostatin A undergoes various chemical reactions, including:

- Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.

- Reduction: Using reagents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Particularly at the indole ring, using reagents like bromine or chlorine.

Common Reagents and Conditions:

- Oxidation: Hydrogen peroxide in acidic conditions.

- Reduction: Sodium borohydride in methanol.

- Substitution: Bromine in acetic acid.

Major Products Formed:

- Oxidation: Formation of hydroxylated derivatives.

- Reduction: Formation of reduced indole derivatives.

- Substitution: Formation of halogenated indole derivatives.

科学研究应用

Tryprostatin A has a wide range of scientific research applications, including :

- Chemistry: Used as a model compound for studying indole 2,5-diketopiperazines.

- Biology: Investigated for its role in inhibiting cell cycle progression, particularly in the G2/M phase.

- Medicine: Explored for its potential as an antitumor agent due to its ability to inhibit topoisomerase II and tubulin polymerization.

- Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.

相似化合物的比较

- Tryprostatin B: Another indole 2,5-diketopiperazine with similar structural features but different biological activities.

- Maremycin A and B: Indole 2,5-diketopiperazines with a 3-hydroxyindolin-2-one structure.

- Cyclotryprostatin A and B: Structurally related compounds with different biological activities.

Uniqueness of this compound: this compound is unique due to its dual inhibition of topoisomerase II and tubulin polymerization, which is not observed in many other indole 2,5-diketopiperazines. This dual activity makes it a promising candidate for antitumor research .

属性

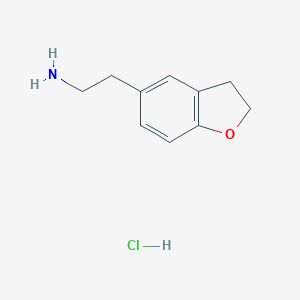

IUPAC Name |

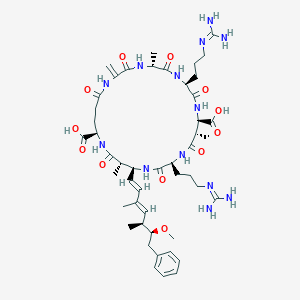

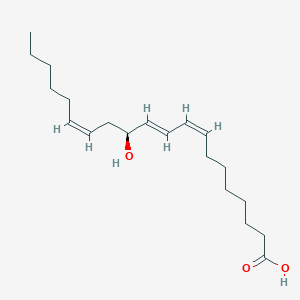

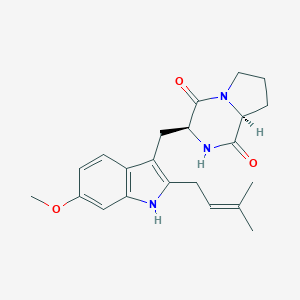

(3S,8aS)-3-[[6-methoxy-2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-13(2)6-9-17-16(15-8-7-14(28-3)11-18(15)23-17)12-19-22(27)25-10-4-5-20(25)21(26)24-19/h6-8,11,19-20,23H,4-5,9-10,12H2,1-3H3,(H,24,26)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRPVPHNDQHWLJ-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017629 | |

| Record name | Tryprostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171864-80-5 | |

| Record name | Tryprostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tryprostatin A?

A1: this compound primarily acts by inhibiting microtubule assembly. [, , ] This occurs through interference with the interaction between tubulin and microtubule-associated proteins (MAPs), specifically disrupting MAP-dependent microtubule assembly. [, ]

Q2: What are the downstream consequences of this compound's inhibition of microtubule assembly?

A2: By disrupting microtubule assembly, this compound specifically arrests the cell cycle at the M phase. [, ] This disruption of the microtubule spindle is the key mechanism behind its cell cycle inhibition. []

Q3: How does the mechanism of action of this compound differ from other microtubule inhibitors?

A3: Unlike conventional tubulin binders, this compound specifically targets the interaction between tubulin and MAPs. [, ] This unique mechanism distinguishes it from other microtubule inhibitors that may act by stabilizing or destabilizing microtubules directly.

Q4: Are there any other reported cellular targets of this compound?

A4: Yes, this compound has also been identified as an inhibitor of breast cancer resistance protein (BCRP). [, , ] This inhibitory action contributes to its ability to reverse the drug-resistant phenotype in certain cancer cells. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H23N3O3, and its molecular weight is 353.42 g/mol. []

Q6: What spectroscopic data are available for characterizing this compound?

A6: The structure of this compound has been elucidated using various spectroscopic techniques, including 1H and 13C NMR, as well as 2D NMR methods like pulse field gradient heteronuclear multiple-bond correlation (PFG-HMBC) spectroscopy. [] Additionally, optical rotational values and circular dichroism (CD) spectra have been employed to determine its absolute configuration. []

Q7: How does the presence of the 6-methoxy substituent on the indole moiety of this compound affect its activity?

A7: The 6-methoxy group is essential for the dual inhibitory activity of this compound on both topoisomerase II and tubulin polymerization. [] Its demethoxy analogue, Tryprostatin B, does not exhibit the same dual inhibition. [, ]

Q8: Have any studies explored the impact of modifying the prenyl group on the activity of this compound?

A8: Yes, research on the synthesis and biological evaluation of this compound analogues has shown that the nature of the alkyl substituent significantly influences the cytotoxic activity. [] Additionally, the stereochemistry of the alkyl group in relation to the tetrahydro-β-carboline ring also plays a role in its activity. []

Q9: What is the significance of the L-tryptophan and D-proline stereochemistry in Tryprostatin B and its analogues?

A9: Studies have shown that the presence of an L-tryptophan derivative coupled to a D-proline moiety in Tryprostatin B analogues may enhance their cytotoxicity compared to other stereoisomers. [] This highlights the importance of stereochemistry for biological activity.

Q10: What cell lines have been used to study the cell cycle inhibitory activity of this compound?

A10: The inhibitory effect of this compound on cell cycle progression has been demonstrated in mouse tsFT210 cells. [] Additionally, its activity has been investigated in various human cancer cell lines, including those derived from breast, prostate, and lung cancers. []

Q11: Has this compound shown efficacy in reversing drug resistance in any in vitro models?

A11: Yes, this compound has been shown to reverse mitoxantrone resistance in several human cancer cell lines, including the gastric carcinoma cell line EPG85-257RNOV, the breast cancer cell line MCF7/AdrVp, and the BCRP cDNA-transfected breast cancer cell line MCF-7/BCRP clone 8. [] This reversal is attributed to its inhibitory activity against BCRP. [, ]

Q12: What is the natural source of this compound?

A12: this compound is a fungal secondary metabolite primarily produced by Aspergillus fumigatus, a species commonly found in various environments. [, , , ]

Q13: Can this compound be produced through methods other than fungal fermentation?

A13: Yes, several total syntheses of this compound have been reported, demonstrating the feasibility of producing this compound through chemical means. [, , , , ] These synthetic approaches offer alternative routes to obtain this compound for research purposes.

Q14: What are the key enzymes involved in the biosynthesis of this compound?

A14: The biosynthesis of this compound involves several key enzymes, including:* Brevianamide F synthetase (ftmA): Catalyzes the condensation of L-tryptophan and L-proline to form brevianamide F, the precursor to Tryprostatin B. [, ]* Prenyltransferase (ftmPT1): Catalyzes the prenylation of brevianamide F at the C-2 position of the indole ring, yielding Tryprostatin B. [, ]* Methyltransferase (ftmD): Catalyzes the methylation of 6-hydroxytryprostatin B to produce this compound. []

Q15: What is the significance of the ftm gene cluster in this compound biosynthesis?

A15: The ftm gene cluster in Aspergillus fumigatus is responsible for encoding the enzymes involved in the biosynthesis of fumitremorgins, of which this compound is a biosynthetic intermediate. [, , , ] Understanding the regulation and function of genes within this cluster is crucial for manipulating this compound production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。